ent-Isopimara-8(14),15-diene-3beta-ol
Description
Overview of Diterpenoid Structural Diversity and Biosynthetic Origins
The structural diversity of diterpenoids is immense, with thousands of known compounds featuring numerous carbon skeletons. scispace.comfrontiersin.org This diversity arises from the complex cyclization and rearrangement reactions of the linear C20 precursor, GGPP. mdpi.com The biosynthesis is primarily initiated by a class of enzymes known as diterpene synthases (diTPSs). nih.gov
The formation of the characteristic polycyclic structures of diterpenoids typically involves a two-step enzymatic process:
Class II diTPSs catalyze the initial protonation-initiated cyclization of GGPP to form a bicyclic intermediate, typically a copalyl diphosphate (B83284) (CPP) or its enantiomer, ent-CPP. mdpi.comnih.gov
Class I diTPSs then catalyze the ionization of the diphosphate group from the intermediate, followed by further cyclizations, rearrangements, and termination steps to generate the final diterpene skeleton. mdpi.comnih.gov
The combination of different class I and class II diTPSs is a key driver of the vast structural diversity observed in native diterpenoids. nih.gov Subsequent modifications by other enzymes, such as cytochrome P450 monooxygenases and glycosyltransferases, further expand the chemical landscape of these compounds. frontiersin.org This modular nature of diterpene biosynthesis allows for the generation of a wide variety of skeletons, including acyclic, bicyclic, tricyclic, tetracyclic, and even more complex structures. rsc.org
Classification and Stereochemistry of ent-Isopimarane Diterpenoids
Among the tricyclic diterpenes, the pimarane (B1242903) skeletal class is widely distributed in nature. mdpi.com Pimarane-type diterpenoids are further classified based on the stereochemistry at key chiral centers in the molecule. The main classifications include pimarane, isopimarane (B1252804), ent-pimarane, and ent-isopimarane. mdpi.com
The distinction between pimarane and isopimarane lies in the orientation of the vinyl and methyl groups at the C-13 position. In the isopimarane skeleton, these two groups are in opposite configurations compared to the pimarane skeleton. The prefix "ent-" (enantiomeric) signifies that the molecule is the mirror image of the "normal" series. Therefore, ent-isopimarane diterpenoids are the enantiomers of isopimarane diterpenoids, possessing the opposite absolute configuration at all stereocenters. nih.gov
The core structure of ent-isopimarane diterpenoids is a tricyclic system with specific stereochemical features that define its classification. These compounds have been isolated from various natural sources, including plants of the Euphorbia genus and liverworts. nih.govnih.gov
Significance of ent-Isopimara-8(14),15-diene-3β-ol as a Representative Isopimarane-type Diterpenoid in Contemporary Research
ent-Isopimara-8(14),15-diene-3β-ol, also known as Sandaracopimaradien-3β-ol, is a natural isopimarane-type diterpenoid that has garnered attention in contemporary research. chemicalbook.com Its significance stems from its presence in various plant species and its potential biological activities, which are representative of the broader isopimarane class.
Research into this compound and its structural analogues has revealed a range of interesting pharmacological properties. For instance, various isopimarane-type diterpenoids have demonstrated anti-inflammatory, antimicrobial, and antiviral activities. nih.govnih.govnih.gov Studies on diterpenoids from Kaempferia pulchra showed that several isopimara-8(14),15-diene compounds exhibited inhibitory activity on nitric oxide (NO) production, a key mediator in inflammation. nih.gov Furthermore, ent-isopimarane diterpenoids isolated from Euphorbia neriifolia have shown significant anti-HIV-1 and anti-influenza virus activities. nih.gov The investigation of ent-Isopimara-8(14),15-diene-3β-ol and its relatives contributes to the understanding of the structure-activity relationships within the isopimarane class and highlights their potential as scaffolds for the development of new therapeutic agents. nih.gov
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C20H32O echemi.com |
| Molecular Weight | 288.47 g/mol echemi.com |
| CAS Number | 4728-30-7 chemicalbook.comechemi.com |
| Boiling Point | 373.7±42.0 °C at 760 mmHg echemi.com |
| Density | 1.0±0.1 g/cm3 echemi.com |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-6-19(4)11-9-15-14(13-19)7-8-16-18(2,3)17(21)10-12-20(15,16)5/h6,13,15-17,21H,1,7-12H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQOOBSXQVRQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3=CC(CCC3C2(CCC1O)C)(C)C=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Academic Study of Ent Isopimara 8 14 ,15 Diene 3β Ol
Research on Modern Isolation and Purification Techniques
The isolation of ent-Isopimara-8(14),15-diene-3β-ol, a lipophilic diterpenoid, from complex natural extracts requires sophisticated and optimized separation methods. These techniques are designed to handle the compound's nonpolar nature and separate it from other structurally similar metabolites.
Accelerated Solvent Extraction (ASE) is a highly efficient automated technique for extracting organic compounds from solid or semi-solid samples. nih.govspringernature.com It utilizes conventional solvents at elevated temperatures and pressures, which enhances extraction kinetics and reduces solvent consumption compared to traditional methods. nih.goviomcworld.com For lipophilic diterpenoids, ASE offers significant advantages, including faster extraction times and superior recovery rates. boku.ac.atresearchgate.net
Research on the closely related compound ent-pimara-8(14),15-diene (B1254163) from a fungal source demonstrated the superiority of ASE over ultrasonic-assisted extraction. rsc.org A single ASE cycle was sufficient to recover 100% of the target diterpene, whereas conventional sonication required multiple extraction steps and recovered only 48.5% in the first pass. researchgate.net Optimization of ASE parameters is critical for achieving maximum yield and purity. Key variables include the choice of solvent, extraction temperature, and pressure. For the non-hydroxylated analog, 100% ethyl acetate (B1210297) at 90°C and 12.07 MPa was found to be the most effective combination. rsc.org Given the lipophilic character of ent-Isopimara-8(14),15-diene-3β-ol, similar conditions are expected to be highly effective, with minor adjustments potentially needed to account for the slight increase in polarity from the hydroxyl group.
Table 1: Optimized ASE Parameters for a Structurally Related Diterpenoid
| Parameter | Optimized Value | Rationale |
|---|---|---|
| Solvent | 100% Ethyl Acetate | Effective solubilization of lipophilic diterpenoids. rsc.orgchemicalbook.com |
| Temperature | 90 °C | Increases solvent diffusion and extraction efficiency. rsc.org |
| Pressure | 12.07 MPa | Maintains the solvent in a liquid state above its boiling point, enhancing extraction. iomcworld.comrsc.org |
| Extraction Cycles | 1 | Sufficient for complete recovery of the target compound. researchgate.net |
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of diterpenoids. researchgate.netvtt.fi The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
For analytical purposes, HPLC is used to determine the purity of an isolated sample or to quantify its presence in a mixture. nih.govyoutube.com For preparative HPLC, the goal is to isolate a larger quantity of the pure compound for further studies. youtube.comwaters.com The principles of scaling up from an analytical to a preparative method involve using columns with the same stationary phase chemistry but larger dimensions to accommodate higher sample loads. youtube.com
In the case of the related diterpene ent-pimara-8(14),15-diene, a reversed-phase C18 column was used effectively for both analytical and preparative separations. rsc.org An isocratic elution with acetonitrile (B52724) as the mobile phase allowed for the successful separation of the compound. rsc.org For ent-Isopimara-8(14),15-diene-3β-ol, a similar reversed-phase system would be appropriate. The presence of the 3β-hydroxyl group would slightly decrease its retention time on a C18 column compared to its non-hydroxylated counterpart when using a non-polar mobile phase.
Table 2: Exemplary HPLC Conditions for Diterpenoid Separation
| Parameter | Analytical Scale | Preparative Scale |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile (Isocratic) | Acetonitrile (Isocratic) |
| Typical Run Time | ~28 minutes rsc.org | ~35 minutes rsc.org |
| Objective | Purity assessment, quantification. youtube.com | Isolation of pure compound. youtube.com |
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique used for the initial screening of extracts and for monitoring the progress of purification procedures like column chromatography. taylorfrancis.comresearchgate.net It involves spotting a sample onto a plate coated with a thin layer of an adsorbent (stationary phase), such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). researchgate.net
For diterpenoids, silica gel plates are commonly used. researchgate.net In the study of extracts containing ent-pimara-8(14),15-diene, a mobile phase consisting of ethyl acetate, heptane, and acetic acid (9:90:1) was used for separation on silica gel plates. researchgate.net Because diterpenoids often lack a strong UV chromophore, visualization is typically achieved by spraying the plate with a chemical reagent followed by heating. nih.gov Rhodamine staining is one such method used to visualize these compounds. researchgate.net Another common visualization agent for terpenes is a Liebermann-Burchard reagent. researchgate.net TLC is crucial for quickly identifying fractions that contain the target compound before committing to more resource-intensive analyses like HPLC or GC-MS. nih.gov
Table 3: Typical TLC System for Diterpenoid Screening
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate : Heptane : Acetic Acid (9:90:1, v/v/v) researchgate.net |
| Visualization | Staining with Rhodamine followed by observation under UV light. researchgate.net |
| Application | Rapid screening of crude extracts and purified fractions. researchgate.net |
Rigorous Structural Elucidation and Confirmation Methods
Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is accomplished through a combination of powerful spectroscopic techniques that provide detailed information about the molecule's connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of each hydrogen and carbon atom in the molecule.
For ent-Isopimara-8(14),15-diene-3β-ol, the ¹H NMR spectrum would show characteristic signals for the vinyl group protons, olefinic protons, a proton attached to the carbon bearing the hydroxyl group (H-3), and several methyl singlets. The ¹³C NMR spectrum would correspondingly show signals for the sp² carbons of the two double bonds, the carbon atom attached to the hydroxyl group (C-3), and the various other aliphatic and methyl carbons in the tetracyclic core. researchgate.net
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, providing critical information about the molecule's relative stereochemistry. researchgate.net
Together, these NMR experiments allow for the complete and unambiguous assignment of the structure of ent-Isopimara-8(14),15-diene-3β-ol.
Table 4: Representative ¹³C NMR Chemical Shifts for the Isopimarane (B1252804) Skeleton (Note: Shifts are for a similar isopimarane structure and may vary slightly for the title compound.)
| Carbon Position | Chemical Shift (δ, ppm) | Carbon Position | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 | ~38.9 | 11 | ~18.9 |
| 2 | ~27.5 | 12 | ~35.0 |
| 3 | ~78.9 (CH-OH) | 13 | ~36.8 |
| 4 | ~38.7 | 14 | ~148.5 (C=) |
| 5 | ~55.8 | 15 | ~149.2 (=CH) |
| 6 | ~18.5 | 16 | ~110.8 (=CH₂) |
| 7 | ~35.7 | 17 | ~25.2 (CH₃) |
| 8 | ~120.7 (=CH) | 18 | ~28.5 (CH₃) |
| 9 | ~52.3 | 19 | ~15.5 (CH₃) |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation pattern, offers valuable structural information. The molecular formula of ent-Isopimara-8(14),15-diene-3β-ol is C₂₀H₃₂O, corresponding to a molecular weight of 288.47 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds like diterpenoids. The sample is vaporized and separated on a GC column, and each eluting component enters the mass spectrometer, which generates a mass spectrum. nist.gov The retention time from the GC and the fragmentation pattern from the MS together provide a highly specific fingerprint for the compound. GC-MS is frequently used to confirm the purity of an isolated sample and to identify known compounds in a mixture by comparing their spectra to library data. rsc.orgnist.gov The mass spectrum of ent-Isopimara-8(14),15-diene-3β-ol would be expected to show a molecular ion peak (M⁺) at m/z 288, followed by characteristic fragment ions resulting from the loss of a water molecule ([M-H₂O]⁺ at m/z 270) and other cleavages of the diterpenoid skeleton.
Table 5: Key Mass Spectrometry Data for ent-Isopimara-8(14),15-diene-3β-ol
| Parameter | Expected Value/Information |
|---|---|
| Molecular Formula | C₂₀H₃₂O chemicalbook.com |
| Molecular Weight | 288.47 g/mol chemicalbook.com |
| Molecular Ion (M⁺) | m/z 288 |
| Key Fragment Ion | m/z 270 ([M-H₂O]⁺) |
| Technique Application | Purity assessment and structural confirmation. rsc.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| ent-Isopimara-8(14),15-diene-3β-ol |
| ent-pimara-8(14),15-diene |
| Acetonitrile |
| Ethyl Acetate |
| Heptane |
| Acetic Acid |
| Rhodamine |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. researchgate.net The resulting IR spectrum is a unique molecular fingerprint, revealing the presence of characteristic functional groups. researchgate.net
For ent-isopimara-8(14),15-diene-3β-ol, the IR spectrum provides key information about its structure. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups typically appear in the 3000-2850 cm⁻¹ range. Furthermore, the characteristic absorptions for the carbon-carbon double bonds (C=C) of the diene system are expected around 1640 cm⁻¹ for the exocyclic double bond and slightly lower for the trisubstituted double bond within the ring system.
Table 1: Characteristic Infrared Absorption Frequencies for ent-Isopimara-8(14),15-diene-3β-ol
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) |
| Alkane C-H | C-H Stretch | 3000 - 2850 |
| Alkene C=C | C=C Stretch | ~1640 |
| C-O | C-O Stretch | 1100 - 1000 |
X-ray Diffraction Analysis for Absolute Configuration Determination
X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. thieme-connect.de This technique relies on the scattering of X-rays by the electron clouds of the atoms in a crystalline lattice. thieme-connect.de The resulting diffraction pattern can be mathematically reconstructed to generate a detailed electron density map, from which the precise spatial arrangement of atoms can be determined. thieme-connect.de
To determine the absolute configuration of a chiral molecule like ent-isopimara-8(14),15-diene-3β-ol, the phenomenon of anomalous dispersion is utilized. thieme-connect.de When the wavelength of the X-rays is near an absorption edge of a heavier atom in the structure, the scattering factor of that atom becomes a complex number. thieme-connect.de This results in small, but measurable, differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry. thieme-connect.de For organic molecules composed primarily of light atoms (C, H, O), the anomalous scattering effects are weak. However, with high-quality data and careful refinement, it is often possible to determine the absolute configuration. In cases where a heavier atom (e.g., a halogen) is not naturally present, a derivative can be prepared to facilitate the analysis.
Table 2: Key Parameters in X-ray Diffraction for Absolute Configuration
| Parameter | Description | Significance for ent-Isopimara-8(14),15-diene-3β-ol |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Provides the fundamental framework for solving the structure. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Defines the size and shape of the repeating unit in the crystal. |
| Anomalous Dispersion | The phase shift in X-ray scattering near an atom's absorption edge. thieme-connect.de | Essential for distinguishing between enantiomers and determining absolute configuration. thieme-connect.de |
| Flack Parameter | A parameter refined during crystallographic analysis to determine the absolute structure. A value close to 0 indicates the correct enantiomer; a value close to 1 indicates the inverted structure. | Provides a reliable measure for the confidence in the assigned absolute configuration. |
Chiroptical Spectroscopy in Stereochemical Assignment
Chiroptical spectroscopic methods are essential for studying chiral molecules in solution and are particularly valuable when single crystals for X-ray analysis cannot be obtained. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemical features of the molecule, including the absolute configuration of stereocenters and the conformation of the molecular framework.
For ent-isopimara-8(14),15-diene-3β-ol, the chromophores, primarily the diene system, will give rise to specific Cotton effects in the ECD spectrum. The sign and magnitude of these effects are directly related to the spatial arrangement of the atoms and functional groups. By comparing the experimental ECD spectrum to those of related compounds with known absolute configurations or to theoretically calculated spectra, the absolute configuration of the target molecule can be deduced.
Integration of Computational Methods (e.g., Time-Dependent Density Functional Theory (TDDFT) Calculations) with ECD Data
The power of ECD spectroscopy is significantly enhanced when combined with computational quantum chemical calculations. Time-Dependent Density Functional Theory (TDDFT) has become a standard method for calculating the theoretical ECD spectra of chiral molecules.
The process involves first performing a conformational search to identify the low-energy conformers of ent-isopimara-8(14),15-diene-3β-ol. For each significant conformer, the ECD spectrum is calculated using TDDFT. The individual spectra are then Boltzmann-averaged according to their relative energies to produce a final theoretical spectrum. This computed spectrum for a specific enantiomer (e.g., the ent-form) is then compared with the experimental ECD spectrum. A good match between the calculated and experimental spectra provides strong evidence for the assignment of the absolute configuration of the molecule in solution.
Table 3: Workflow for ECD-Based Stereochemical Assignment
| Step | Description | Details for ent-Isopimara-8(14),15-diene-3β-ol |
| 1. Conformational Analysis | Computational search for all stable conformers of the molecule. | Using methods like molecular mechanics or DFT to find low-energy structures. |
| 2. Geometry Optimization | Optimization of the geometry of each conformer at a higher level of theory (e.g., DFT). | Ensures accurate molecular structures for subsequent calculations. |
| 3. TDDFT Calculation | Calculation of the excitation energies and rotational strengths for each conformer. | This step generates the theoretical ECD spectrum for each individual conformer. |
| 4. Boltzmann Averaging | Averaging the calculated spectra of all conformers based on their predicted population at a given temperature. | Produces a single, weighted-average theoretical spectrum. |
| 5. Spectral Comparison | Comparison of the final theoretical ECD spectrum with the experimentally measured spectrum. | A match in the sign and shape of the Cotton effects confirms the absolute configuration. |
Investigation of Pharmacological and Biological Activities: Mechanistic Insights and Structure Activity Relationships
Research on Anti-inflammatory Mechanisms
Isopimara-8(14),15-diene diterpenoids have demonstrated notable anti-inflammatory properties. Studies on this class of compounds, including analogs of ent-Isopimara-8(14),15-diene-3beta-ol, have provided a comprehensive understanding of their mode of action, which involves the regulation of key inflammatory mediators and signaling pathways. Inflammation is a critical host response to infection and tissue damage; however, its dysregulation can lead to chronic diseases. nih.gov
A crucial aspect of the anti-inflammatory effect of isopimara-8(14),15-diene diterpenoids is their ability to inhibit the production of pro-inflammatory mediators. In studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, a standard model for inflammation research, several compounds from this family have shown significant inhibitory activity against nitric oxide (NO) production. nih.govresearchgate.net For instance, an investigation of 21 different isopimara-8(14),15-diene diterpenoids revealed that eleven of them exhibited NO inhibitory activity, with IC₅₀ values ranging from 30 to 100 μM. nih.govresearchgate.net
Furthermore, the most potent of these compounds were also found to suppress the production of Interleukin-6 (IL-6), a key pro-inflammatory cytokine, at an effective dose of 25 μM. nih.govnih.gov This demonstrates a broad-spectrum inhibition of molecules that perpetuate the inflammatory cascade.
The anti-inflammatory activities of these diterpenoids are closely linked to their ability to modulate critical intracellular signaling pathways. Nuclear Factor-kappaB (NF-κB) is a central transcription factor that orchestrates the expression of numerous pro-inflammatory genes. nih.gov Research has shown that potent isopimara-8(14),15-diene diterpenoids, such as kaempulchraols P and Q, effectively inhibit NF-κB-mediated transactivation. nih.govresearchgate.net This inhibition prevents the downstream expression of a host of inflammatory genes, representing a key mechanism for their anti-inflammatory effects. Isopimarane (B1252804) diterpenoids are therefore considered potent inhibitors of NF-κB pathways, highlighting their potential as lead compounds for anti-inflammatory drug discovery. nih.gov
Consistent with their inhibitory effects on NO production and NF-κB signaling, these compounds also suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These enzymes are responsible for the production of NO and prostaglandins, respectively, which are significant mediators of inflammation. The most active compounds, at a concentration of 25 μM, were shown to inhibit the expression of COX-2. nih.govnih.gov This dual inhibition of iNOS (inferred from NO reduction) and COX-2 expression provides a powerful, multi-pronged approach to controlling the inflammatory response.
| Compound | NO Inhibition IC₅₀ (μM) in LPS-induced RAW264.7 cells | Effect on NF-κB, IL-6, and COX-2 (at 25 μM) |
|---|---|---|
| Kaempulchraol P | 39.88 | Inhibited NF-κB transactivation, IL-6 production, and COX-2 expression nih.gov |
| Kaempulchraol Q | 36.05 | Inhibited NF-κB transactivation, IL-6 production, and COX-2 expression nih.gov |
Antimicrobial Research
The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), poses a significant threat to global health. nih.gov This has spurred research into new antimicrobial agents, with natural products like this compound and its analogs showing considerable promise.
Isopimarane-type diterpenoids have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens. nih.gov Ent-8(14),15-pimaradien-3beta-ol has been reported to display high antibacterial activity, with Minimum Inhibitory Concentration (MIC) values lower than 10 µg/mL for most pathogens tested. researchgate.net In a broader evaluation of twelve natural and hemisynthetic isopimarane diterpenes, several compounds showed promising results against a panel of Gram-positive bacteria. nih.govnih.gov For example, one active compound was effective against methicillin-sensitive strains of S. aureus with a MIC value of 22.54 µM. nih.govnih.gov
Crucially, the antimicrobial activity of these compounds extends to drug-resistant strains. nih.gov Studies have confirmed the efficacy of certain isopimarane diterpenes against MRSA and VRE. nih.govnih.gov One particular compound, 19-acetoxy-7,15-isopimaradien-3β-ol, showed moderate activity against all tested microorganisms, including resistant strains, with MIC values between 22.54 and 45.07 µM. nih.govnih.gov This same compound was also active against a vancomycin-resistant strain of E. faecalis (ATCC 51299) with a MIC value of 45.07 µM. nih.govnih.gov The ability of these natural compounds to inhibit the growth of bacteria that have developed resistance to conventional antibiotics underscores their therapeutic potential.
| Bacterial Strain | Resistance Profile | MIC (µM) |
|---|---|---|
| Staphylococcus aureus (CIP 106760) | Methicillin-Sensitive | 22.54 nih.govnih.gov |
| Enterococcus faecalis (ATCC 51299) | Vancomycin-Resistant (VRE) | 45.07 nih.govnih.gov |
Antiviral Research
The antiviral potential of ent-isopimarane diterpenoids has been explored against several viral pathogens, including Human Immunodeficiency Virus-1 (HIV-1) and influenza viruses.
While research has highlighted the anti-HIV-1 potential within the ent-isopimarane class, studies on compounds isolated from Euphorbia neriifolia have shown that the significant anti-HIV-1 activity is associated with other derivatives. Specifically, two other ent-isopimarane diterpenoids isolated in the same study, eupneria J and eurifoloid H, demonstrated notable anti-HIV-1 activities with IC₅₀ values of 0.31 µg/mL and 6.70 µg/mL, respectively. nih.govfao.org In contrast, ent-Isopimara-8(14),15-dien-3β,12β-diol was identified for its anti-influenza activity in the same research. nih.govfao.org
Significant findings have been reported regarding the anti-influenza virus activity of ent-Isopimara-8(14),15-dien-3β,12β-diol. In a study evaluating bioactive diterpenoids from Euphorbia neriifolia, this compound was found to possess distinct anti-influenza virus activity. nih.govfao.org The research demonstrated its efficacy against the influenza A/Puerto Rico/8/1934 (H1N1) strain with an IC₅₀ value of 3.86 µg/mL. nih.govfao.org Anti-influenza assays are commonly conducted using Madin-Darby Canine Kidney (MDCK) cells, which are highly susceptible to influenza virus infection and are a standard model for such studies. nih.gov
| Compound | Virus Strain | Activity (IC₅₀) |
| ent-Isopimara-8(14),15-dien-3β,12β-diol | A/Puerto Rico/8/1934 (H1N1) | 3.86 µg/mL |
| Eupneria J | HIV-1 | 0.31 µg/mL |
| Eurifoloid H | HIV-1 | 6.70 µg/mL |
Antioxidant Activity Studies
The antioxidant properties of pimarane-type diterpenes are another area of active investigation, with various assays being employed to determine their radical-scavenging capabilities.
The antioxidant potential of ent-Pimara-8(14),15-diene (B1254163), a related pimarane (B1242903) diterpene, has been demonstrated for the first time using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This widely used method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The color change, typically from purple to yellow, is measured spectrophotometrically to quantify the scavenging activity. The demonstration of DPPH radical scavenging activity confirms the potential of the pimarane skeleton to act as an antioxidant.
Enzyme Inhibition Studies
Ent-isopimarane diterpenoids and their analogs have been shown to inhibit various enzymes, suggesting their potential as therapeutic agents for a range of conditions.
Research has indicated that certain isopimarane and pimarane diterpenoids can act as enzyme inhibitors. For example, some isopimarane diterpenes have exhibited α-glucosidase inhibitory activity. This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.complos.orgresearchgate.net
Furthermore, several pimarane-type diterpenes have demonstrated anti-inflammatory effects through the inhibition of enzymes and signaling pathways involved in the inflammatory response. For instance, ent-pimara-8(14),15-dien-19-oic acid was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages. nih.gov The inhibition of these enzymes, which are key mediators of inflammation, is achieved by blocking signaling pathways such as NF-κB and mitogen-activated protein kinases (MAPKs). nih.govresearchgate.net Similarly, other isopimarane diterpenoids have been shown to reduce nitric oxide (NO) production, a key inflammatory mediator. acs.org
| Compound/Derivative Class | Target Enzyme/Pathway | Observed Effect |
| Isopimarane Diterpenoids | α-Glucosidase | Inhibition |
| ent-pimara-8(14),15-dien-19-oic acid | iNOS, COX-2, NF-κB, MAPKs | Inhibition of expression and activation |
| Various Isopimarane Diterpenoids | Nitric Oxide (NO) Production | Inhibition |
Prolyl Endopeptidase Inhibitory Activity of Related Isopimaranes
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that plays a significant role in the maturation and degradation of various peptide hormones and neuropeptides. wikipedia.org Its involvement in physiological processes has made it a therapeutic target for a range of diseases. nih.gov Research has shown that certain isopimarane diterpenoids exhibit inhibitory activity against this enzyme.
An ethanolic extract from the bulbs of Fritillaria imperialis demonstrated inhibitory activity against prolyl endopeptidase. researchgate.net Further investigation led to the isolation of a specific diterpenoid, isopimara-7,15-dien-19-oic acid, from the nonpolar fraction of the extract, and the PEP inhibitory activity was attributed to this compound. researchgate.net This finding highlights the potential of the isopimarane skeleton as a scaffold for developing novel PEP inhibitors. The enzyme's mechanism involves cleaving peptide bonds at the C-terminal side of proline residues, a function that is crucial in the regulation of proline-containing oligopeptides. wikipedia.orgresearchgate.net
Comprehensive Structure-Activity Relationship (SAR) Investigations
The biological activities of isopimarane diterpenoids are significantly influenced by the presence, position, and nature of various functional groups attached to the core isopimarane skeleton. Structure-activity relationship (SAR) studies help to elucidate the roles of these specific structural features.
Impact of Hydroxyl Group Position (e.g., C-3) on Biological Activities
The position of hydroxyl (-OH) groups on the isopimarane frame is a critical determinant of biological activity, such as antimicrobial effects. The presence of a hydroxyl group at the C-3 position can modulate the compound's potency.
For instance, in a study evaluating antimicrobial activity against various Gram-positive bacteria, the compound 7,15-isopimaradien-19-ol, which lacks a C-3 hydroxyl group, was found to be the most active among the tested diterpenes. nih.govmdpi.com It showed significant activity against all S. aureus strains tested, with MIC values as low as 6.76 µM. nih.govmdpi.com In contrast, 7,15-isopimaradien-3β,19-diol, which has an added hydroxyl group at the C-3 position, was only bioactive against two specific S. aureus strains (ATCC 43866 and ATCC 6538) with a higher MIC of 51.30 µM. nih.gov This suggests that for this particular scaffold, the absence of a C-3 hydroxyl group may be favorable for broad-spectrum antimicrobial activity.
However, another compound, 19-acetoxy-7,15-isopimaradien-3β-ol, which possesses a C-3 hydroxyl group alongside an acetoxyl group at C-19, displayed moderate activity against all tested microorganisms, with MIC values ranging from 22.54 to 45.07 µM. nih.govnih.gov This indicates a complex relationship where the influence of the C-3 hydroxyl group is also dependent on other substitutions on the molecule.
| Compound | C-3 Substitution | C-19 Substitution | Observed Antimicrobial Activity (Selected Data) |
|---|---|---|---|
| 7,15-isopimaradien-19-ol | -H | -OH | Most active; MIC of 6.76 µM against S. aureus ATCC 43866. nih.govmdpi.com |
| 7,15-isopimaradien-3β,19-diol | -OH | -OH | Bioactive only against S. aureus ATCC 43866 and ATCC 6538 (MIC 51.30 µM). nih.gov |
| 19-acetoxy-7,15-isopimaradien-3β-ol | -OH | -OAc | Moderate activity; MICs between 22.54 and 45.07 µM. nih.govnih.gov |
Effects of Esterification and Acylation on Activity Profiles
The modification of hydroxyl groups through processes like esterification (adding an ester group) or acylation (adding an acyl group, such as an acetyl group) can profoundly alter the biological profile of isopimarane diterpenoids. These modifications change properties like lipophilicity, which can affect how the molecule interacts with biological targets.
Studies on oleanane triterpenes have shown that esterification of the C-3 hydroxyl group can increase cytotoxicity against certain cell lines. mdpi.com A similar principle applies to isopimaranes. The antimicrobial activity of 7,15-isopimaradien-19-ol was significantly diminished when its C-19 hydroxyl group was acetylated. nih.gov The resulting compound, its 19-O-acetyl ester, was found to be inactive against nearly all tested bacteria, with the exception of one S. aureus strain. nih.gov
This suggests that a free hydroxyl group at certain positions, such as C-19, may be crucial for the antimicrobial activity of this class of compounds. nih.gov The acetylation masks this hydroxyl group, potentially hindering its ability to form hydrogen bonds or interact with the target site, thereby reducing its biological effect.
| Parent Compound | Modified Compound (Acylated/Esterified) | Effect on Antimicrobial Activity |
|---|---|---|
| 7,15-isopimaradien-19-ol | 19-O-acetyl-7,15-isopimaradien-19-ol | Activity was lost against almost all tested bacteria. nih.gov |
Influence of Hydrophilicity (e.g., Glycosyl Groups) on Biological Effects
Increasing the hydrophilicity (water solubility) of a molecule by adding polar groups, such as glycosyl (sugar) moieties, can also have a dramatic impact on its biological activity. This modification, known as glycosylation, can affect a compound's ability to cross cellular membranes.
In the case of isopimaranes, an increase in hydrophilicity through glycosylation led to a significant loss of antimicrobial activity. nih.gov When a glucose molecule was attached to the C-19 hydroxyl group of 7,15-isopimaradien-19-ol to form 19-O-glucosyl-7,15-isopimaradien-19-ol, the resulting compound was inactive against all tested bacteria. nih.gov
This outcome is consistent with findings for other classes of natural products, where O-glycosylation can alter the interaction of a molecule with lipid bilayers. nih.gov The addition of a bulky and polar sugar group can prevent the diterpenoid from effectively penetrating the bacterial cell membrane to reach its intracellular target, thereby nullifying its biological effect.
Chemical Derivatization and Semisynthetic Studies of Ent Isopimara 8 14 ,15 Diene 3β Ol Analogues
Synthesis and Biological Evaluation of Acetylated Derivatives
The acetylation of ent-isopimara-8(14),15-diene-3β-ol to its corresponding acetate (B1210297) derivative, ent-8(14),15-pimaradien-3β-acetoxy, has been a subject of investigation to assess the impact of this modification on its biological efficacy. In a notable study, the acetate derivative was synthesized and evaluated for its in vitro cytotoxic and leishmanicidal activities. rsc.org
The synthesis of the acetylated analogue is typically achieved through standard esterification procedures, reacting the parent compound with acetic anhydride (B1165640) in the presence of a suitable catalyst or base. This straightforward modification replaces the polar hydroxyl group with a less polar acetate moiety, which can influence the compound's membrane permeability and interaction with biological targets.
The biological evaluation of the acetate of ent-8(14),15-pimaradien-3β-ol revealed that this particular modification did not lead to an enhancement of its cytotoxic activity against childhood leukemia cell lines. rsc.org In fact, the acetylated derivative was found to be inactive in the tested cell lines. rsc.org This finding suggests that the free hydroxyl group at the C-3 position may be crucial for the cytotoxic effects of the parent compound.
In contrast to its lack of cytotoxicity, the acetylated counterpart of a related pimarane (B1242903), the acetate of ent-pimara-8(14),15-dien-19-ol, demonstrated promising leishmanicidal activity against Leishmania amazonensis. rsc.org This highlights how subtle structural changes can lead to divergent biological activities within the same class of compounds.
Table 1: Cytotoxic Activity of ent-Isopimara-8(14),15-diene-3β-ol and its Acetylated Derivative
| Compound | Cell Line | GI50 (µM) |
| ent-8(14),15-pimaradien-3β-ol | HL60 | > 25 |
| Acetate of ent-8(14),15-pimaradien-3β-ol | HL60 | Inactive |
Data sourced from a study on pimaranes from Aldama arenaria. rsc.org
Preparation and Activity Assessment of Glycosyl Derivatives
The glycosylation of natural products is a widely employed strategy to enhance their solubility, alter their pharmacokinetic profiles, and potentially modulate their biological activities. While specific semisynthetic studies on the glycosylation of ent-isopimara-8(14),15-diene-3β-ol are not extensively documented in the reviewed literature, the biological activities of naturally occurring isopimarane (B1252804) diterpene glycosides provide valuable insights into the potential of such derivatives.
A study on the fruiting bodies of the ascomycete Xylaria polymorpha led to the isolation of three isopimarane diterpene glycosides: 16-alpha-D-mannopyranosyloxyisopimar-7-en-19-oic acid, 15-hydroxy-16-alpha-D-mannopyranosyloxyisopimar-7-en-19-oic acid, and 16-alpha-D-glucopyranosyloxyisopimar-7-en-19-oic acid. nih.gov These compounds, featuring either a mannose or glucose moiety attached to the isopimarane skeleton, were evaluated for their cytotoxicity against human cancer cell lines.
The study revealed that these glycosylated derivatives exhibited cytotoxic activity, with IC50 values ranging from 71 to 607 µM. nih.gov Further investigation into their effects on HL60 cells indicated that they induce apoptosis, a form of programmed cell death. nih.gov It was noted that the presence and nature of the sugar moiety, as well as other structural features, influenced the level of cytotoxic activity. nih.gov
These findings suggest that the preparation of glycosyl derivatives of ent-isopimara-8(14),15-diene-3β-ol could be a promising avenue for developing new analogues with enhanced or modified biological activities. The introduction of a sugar unit at the C-3 hydroxyl group could potentially improve its aqueous solubility and lead to novel interactions with biological targets.
Table 2: Cytotoxicity of Isopimarane Diterpene Glycosides from Xylaria polymorpha
| Compound | Cell Line | IC50 (µM) |
| 16-alpha-D-mannopyranosyloxyisopimar-7-en-19-oic acid | HL60 | 71 |
| 15-hydroxy-16-alpha-D-mannopyranosyloxyisopimar-7-en-19-oic acid | HL60 | 607 |
| 16-alpha-D-glucopyranosyloxyisopimar-7-en-19-oic acid | HL60 | 114 |
Data represents the cytotoxic activity against the human promyelocytic leukemia cell line HL60. nih.gov
Exploration of Other Targeted Structural Modifications for Enhanced Activity or Specificity
Beyond acetylation and glycosylation, other structural modifications of ent-isopimara-8(14),15-diene-3β-ol have been explored to modulate its biological properties. One such modification involves the synthesis of a succinic acid derivative, specifically ent-8(14),15-pimaradien-3β-ol succinic acid. rsc.org
This derivatization introduces a dicarboxylic acid moiety at the C-3 position, significantly altering the polarity and acidic character of the parent molecule. The synthesis of this derivative was reported alongside the acetylated analogue, allowing for a comparative evaluation of their biological activities. rsc.org
Similar to the acetylated derivative, the succinic acid analogue of ent-8(14),15-pimaradien-3β-ol was found to be inactive in terms of cytotoxicity against childhood leukemia cell lines. rsc.org This further supports the hypothesis that the unmodified hydroxyl group at C-3 is important for this particular biological activity.
The exploration of these different ester derivatives—acetate and succinate (B1194679)—demonstrates a key principle in medicinal chemistry: even seemingly minor structural changes can have a profound impact on biological activity. While these specific modifications did not enhance the cytotoxic profile of ent-isopimara-8(14),15-diene-3β-ol, they provide valuable structure-activity relationship data that can guide future derivatization efforts. For instance, the inactivity of both the less polar acetate and the more polar succinate derivative suggests that a delicate balance of polarity and steric factors at the C-3 position may be required for optimal activity. Future studies could explore a wider range of ester and ether linkages to further probe these structural requirements for enhanced activity or to imbue the molecule with different biological specificities.
Ecological Roles and Chemotaxonomic Significance of Ent Isopimara 8 14 ,15 Diene 3β Ol in Natural Systems
Function as Phytoalexins in Plant Defense Mechanisms
Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to pathogenic attack or stress. mdpi.com The pimarane (B1242903), isopimarane (B1252804), and ent-pimarane diterpenes are a representative subgroup of diterpenes known to possess a range of biological activities, including functioning as phytoalexins. nih.gov
While the broader class of diterpenes is recognized for its role in plant defense, particularly in families like Convolvulaceae and Euphorbiaceae, direct studies definitively characterizing ent-Isopimara-8(14),15-diene-3β-ol as a phytoalexin are not extensively detailed in current literature. mdpi.com However, the well-established antimicrobial and phytotoxic effects of related pimarane diterpenes strongly suggest a defensive role. nih.gov For instance, some diterpenoids are known to accumulate in rice cells following elicitor induction, highlighting their role in inducible defense systems. mdpi.com Conversely, it is noted that the related compound ent-pimara-8(14),15-diene (B1254163) is not a precursor in the biosynthesis of phytoalexins in certain contexts, indicating that specific structural features are crucial for this function. creative-enzymes.com The presence of the 3β-hydroxyl group on the ent-Isopimara-8(14),15-diene-3β-ol molecule is a key structural modification that likely influences its biological activity and potential role in plant defense.
Chemotaxonomic Markers within Plant Families (e.g., Euphorbiaceae, Pinaceae)
The presence of specific secondary metabolites, such as diterpenoids, can serve as a valuable tool for chemical taxonomy (chemotaxonomy), helping to classify and establish relationships between plant species and families. Isopimarane-type diterpenoids have been identified as significant constituents in certain plant families, notably Euphorbiaceae and Pinaceae.
Euphorbiaceae: The Euphorbiaceae family is a rich source of diverse diterpenoids. Research has led to the isolation of several pimarane-type compounds from this family. For example, a new natural product, 3α,19-dihydroxyl-ent-pimara-8(14),15-diene, was isolated from the rhizomes of Ricinus communis (castor bean). nih.gov Additionally, isopimarane-type diterpenoids, including a new compound named crolaevinoid A, were isolated from the twigs and leaves of Croton laevigatus. nih.gov The recurrence of this skeletal type makes it a potential chemotaxonomic marker for genera within this family.
Pinaceae: The Pinaceae family is another significant source of pimarane diterpenes. Notably, ent-Isopimara-8(14),15-diene-3β-ol itself has been successfully isolated from the lipophilic extracts of needles and defoliated twigs of Pinus pumila, the Siberian Dwarf Pine. chemicalbook.com This direct identification underscores its relevance as a chemotaxonomic marker for this species and potentially other related pines.
The following table summarizes the occurrence of ent-Isopimara-8(14),15-diene-3β-ol and related compounds in these plant families.
| Plant Family | Species | Isolated Compound(s) | Source |
| Euphorbiaceae | Ricinus communis | 3α,19-dihydroxyl-ent-pimara-8(14),15-diene | nih.gov |
| Croton laevigatus | Crolaevinoid A and other isopimarane analogues | nih.gov | |
| Pinaceae | Pinus pumila | ent-Isopimara-8(14),15-diene-3β-ol | chemicalbook.com |
Biological Interactions in Fungal and Marine Ecosystems
Pimarane diterpenes are not limited to the plant kingdom; they are also produced by a wide variety of fungi and have been isolated from marine ecosystems, where they participate in complex biological interactions. nih.govnih.gov
Fungal Interactions: Fungi are a prolific source of pimarane diterpenes, which exhibit a wide range of bioactivities. nih.govresearchgate.net While ent-Isopimara-8(14),15-diene-3β-ol is known as a plant-derived product, its core skeleton and related analogues are frequently found in fungi. For instance, the base hydrocarbon, ent-pimara-8(14),15-diene, has been produced by genetically engineered Aspergillus nidulans and was shown to possess antioxidant activity. rsc.orgmdpi.com Research into related compounds demonstrates potent antifungal activity; for example, metabolites derived from ent-isopimara-7,15-diene have shown efficacy against the pathogenic fungus Fusarium oxysporum. researchgate.net
Crucially, ent-Isopimara-8(14),15-diene-3β-ol has demonstrated significant antibacterial properties. Studies have reported high antibacterial activity, with Minimum Inhibitory Concentration (MIC) values lower than 10 µg/mL against most tested pathogens. chemicalbook.comresearchgate.net This activity highlights its role in mediating antagonistic interactions with bacteria in its environment.
Marine Ecosystems: In marine environments, diterpenoids are important secondary metabolites found in organisms like fungi, algae, and mangroves. mdpi.comnih.gov They play a significant role in protecting the host from various biotic stresses, including predation and biofouling. nih.gov Isopimarane diterpenoids have been isolated from mangrove endophytic fungi, such as Pleosporales sp., and have shown anti-inflammatory effects. acs.org While ent-Isopimara-8(14),15-diene-3β-ol has not been specifically reported from a marine source, the prevalence and functional importance of the isopimarane skeleton in marine fungi and plants suggest that compounds of this class are key players in the chemical ecology of these ecosystems. mdpi.comacs.org
The table below details some of the known biological activities of ent-Isopimara-8(14),15-diene-3β-ol and its close relatives.
| Compound | Bioactivity | Target Organism/Assay | Finding | Source |
| ent-Isopimara-8(14),15-diene-3β-ol | Antibacterial | Various pathogenic bacteria | High activity (MIC < 10 µg/mL) | chemicalbook.comresearchgate.net |
| ent-pimara-8(14),15-diene | Antioxidant | DPPH assay | Demonstrated antioxidant capacity | rsc.orgmdpi.com |
| ent-isopimara-7,15-diene metabolites | Antifungal | Fusarium oxysporum | Inhibited mycelial growth | researchgate.net |
| Isopimarane Diterpenoids | Anti-inflammatory | LPS-activated macrophages | Moderate inhibition of NO production | acs.org |
Future Directions in Academic Research on Ent Isopimara 8 14 ,15 Diene 3β Ol
Discovery of Novel Biosynthetic Enzymes and Pathways in Diverse Organisms
The biosynthesis of the core ent-pimaradiene skeleton is a critical area of study. Research has identified bifunctional diterpene synthases in fungi, such as Aspergillus nidulans, which are responsible for the two-step cyclization of geranylgeranyl diphosphate (B83284) (GGPP) into the ent-pimaradiene scaffold. mdpi.comfigshare.com In this proposed pathway, a class II cyclization first converts GGPP to an ent-copalyl diphosphate (ent-CPP) intermediate, which is then followed by a class I cyclization to form ent-pimara-8(14),15-diene (B1254163). mdpi.com Similarly, research in plants has identified analogous enzymes; for example, the OsKS5 gene product in rice (Oryza sativa) has been shown to convert ent-CPP into ent-pimara-8(14),15-diene. researchgate.net
Future research should aim to discover and characterize the full enzymatic machinery, including the specific cytochrome P450 monooxygenases or other enzymes responsible for the final hydroxylation at the C-3β position to yield the title compound.
Key future research directions include:
Genome Mining and Heterologous Expression: Systematically screening the genomes of known pimarane-producing organisms, such as those from the Aralia, Ricinus, and Viguiera genera, for putative diterpene synthase and hydroxylase genes. nih.govmdpi.com
Characterization of Enzymatic Plasticity: Investigating the substrate promiscuity of known diterpene synthases, as some have shown the ability to react with different stereoisomers of CPP, which could reveal latent metabolic pathways and evolutionary potential. ebi.ac.uk
Exploring Diverse Organisms: Expanding the search for biosynthetic pathways beyond plants and fungi to include bacteria and other microorganisms, which remain a largely untapped resource for novel enzyme discovery. The identification of related diterpenes in the fungus Phomopsis amygdali suggests that a broader search could be fruitful. ebi.ac.uk
Table 1: Known Enzymes in the Biosynthesis of the ent-Pimaradiene Skeleton
| Enzyme/Gene | Organism | Function | Reference |
|---|---|---|---|
| Pimaradiene synthase (bifunctional) | Aspergillus nidulans | Catalyzes cyclization of GGPP to ent-pimara-8(14),15-diene | mdpi.comfigshare.com |
| OsKS5 | Oryza sativa (rice) | Converts ent-copalyl diphosphate to ent-pimara-8(14),15-diene | researchgate.net |
In-depth Mechanistic Elucidation of Biological Activities at a Molecular Level
Preliminary studies have indicated that ent-Isopimara-8(14),15-diene-3β-ol and its close analogues possess a range of biological activities, including anti-inflammatory, antibacterial, and vasorelaxant effects. mdpi.comchemicalbook.com A related compound, ent-pimara-8(14),15-dien-19-oic acid, has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-6 (IL-6). nih.govresearchgate.net This is achieved by blocking the activation of the NF-κB pathway and inhibiting the phosphorylation of key signaling proteins like p38 MAPK and ERK1/2. nih.govresearchgate.net Furthermore, a hydroxylated derivative of the pimaradiene skeleton has demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes research. nih.gov
Future research must move beyond preliminary activity screening to a detailed, molecular-level understanding of these effects.
Key future research directions include:
Target Deconvolution: Utilizing chemical proteomics and affinity-based pulldown assays to identify the direct molecular binding partners and targets of ent-Isopimara-8(14),15-diene-3β-ol within the cell.
Advanced Mechanistic Studies: Employing sophisticated biophysical and kinetic techniques, such as Förster resonance energy transfer (FRET) sensors, site-specific mutagenesis, and single-turnover kinetics, to understand how the compound binding alters the structure, dynamics, and function of its target proteins. nih.gov
Pathway Analysis: Confirming whether the compound acts on the same anti-inflammatory pathways (NF-κB, MAPK) as its acidic analogue and exploring other potential mechanisms, such as its interaction with calcium channels or its influence on NO synthase activity, to explain its observed vasorelaxant properties. chemicalbook.comnih.gov
Rational Design of New Bioactive Analogues through Semisynthesis and Synthetic Biology
The modification of natural product scaffolds is a proven strategy for enhancing bioactivity and developing new therapeutic leads. The total synthesis of various ent-pimarane natural products has been achieved, establishing viable chemical routes to the core tricyclic architecture that allow for the selective functionalization of different positions on the rings. researchgate.net This provides a strong foundation for creating novel analogues.
Future research should leverage both chemical and biological tools to generate libraries of new compounds based on the ent-isopimaradiene scaffold.
Key future research directions include:
Semisynthesis: Using the natural product as a starting material to perform chemical modifications, creating derivatives with altered polarity, steric profiles, and functional groups to probe structure-activity relationships (SAR). The evaluation of semi-synthetic pimarane (B1242903) derivatives has already shown that minor structural changes can significantly impact antimicrobial activity. mdpi.com
Biotransformation: Employing microorganisms, such as the fungi Glomerella cingulata and Mucor rouxii, to catalyze specific hydroxylations or other transformations on the pimarane skeleton, a technique that has successfully generated bioactive derivatives from related diterpenes. researchgate.net
Synthetic Biology: Engineering microbial hosts like Aspergillus nidulans or E. coli that already produce the ent-pimara-8(14),15-diene precursor. mdpi.com By introducing a curated set of enzymes (e.g., various cytochrome P450s, glycosyltransferases) into these engineered strains, a combinatorial biosynthesis platform could be developed to produce a diverse range of novel analogues that are difficult to access through traditional chemistry.
Development of High-Throughput Screening Assays for Unexplored Pharmacological Targets
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid, automated testing of thousands of compounds against specific biological targets. bmglabtech.com The development of such assays is essential for uncovering new therapeutic applications for ent-Isopimara-8(14),15-diene-3β-ol and its rationally designed analogues. Traditional methods for analyzing terpenoid activity can be reliant on slow, tedious techniques like GC-MS, making large-scale screening impractical. nih.gov
Future research should focus on creating and validating robust HTS assays tailored to molecular targets relevant to diterpenoid activity.
Key future research directions include:
Assay Miniaturization and Automation: Converting existing benchtop assays into automated formats suitable for 96-well or 384-well plates. assaygenie.com This includes cell-based assays, such as NF-κB or other transcription factor reporter gene assays, and biochemical assays measuring the inhibition of specific enzymes like PTP1B. nih.govresearchgate.net
Development of Novel Colorimetric or Fluorescent Assays: Designing innovative screening platforms that provide a simple, rapid readout (e.g., a change in color or fluorescence) to overcome the bottlenecks of traditional analytical methods. nih.gov
Target-Agnostic and Phenotypic Screening: Implementing HTS approaches that are not biased toward a single target. This includes high-content imaging screens to assess morphological changes in cells or screening against large panels of receptors and enzymes to identify completely new, unexplored biological activities.
Table 2: Potential HTS Assay Strategies
| Assay Type | Principle | Potential Target/Pathway | Reference |
|---|---|---|---|
| Cell-Based Reporter Assay | Measures the modulation of a specific signaling pathway (e.g., via a luciferase reporter) in response to the compound. | NF-κB pathway, other inflammatory pathways. | researchgate.net |
| Biochemical Enzyme Inhibition Assay | Directly measures the compound's ability to inhibit the activity of a purified enzyme. | Protein Tyrosine Phosphatase 1B (PTP1B), Cyclooxygenase-2 (COX-2). | nih.govnih.gov |
| High-Performance Liquid Chromatography (HPLC) Based Screening | Rapidly separates and identifies compounds and their metabolites from complex biological samples. | Diterpenoid identification in natural extracts for initial screening. | nih.gov |
Investigation of Ecological Roles and Environmental Impact in Broader Contexts
Natural products are not produced in a vacuum; they often serve critical functions for the organisms that synthesize them. The study of chemical ecology seeks to understand these roles, such as defense against predators, pathogens, or competing organisms (allelochemicals). nih.gov Ent-Isopimara-8(14),15-diene-3β-ol has been isolated from plants like Aldama arenaria (syn. Viguiera arenaria) and Sideritis discolor, but its specific ecological function remains unknown. mdpi.comnih.gov Furthermore, as interest in the compound grows, understanding its environmental fate and potential impact becomes increasingly important.
Future research should investigate the compound's role in its natural ecosystem and its behavior when introduced into the wider environment.
Key future research directions include:
Chemical Ecology Studies: Conducting field and laboratory experiments to determine if the compound acts as a deterrent to herbivores, an antimicrobial agent against plant pathogens, or an allelopathic chemical that inhibits the growth of nearby plants. Such functions are common for specialized metabolites in sessile organisms. nih.govresearchgate.net
Biodegradation and Persistence Studies: Investigating the environmental fate of the compound. This includes identifying soil or aquatic microorganisms capable of degrading it and elucidating the biodegradation pathways. Advanced techniques like compound-specific isotope analysis (CSIA) could be employed to trace its transformation in complex environmental matrices. nih.gov
Ecotoxicology Assessment: Evaluating the potential toxicity of the compound and its degradation products toward non-target organisms, including soil microbes, aquatic life, and beneficial insects, to build a comprehensive profile of its environmental impact.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess the antiviral activity of ent-Isopimara-8(14),15-diene-3beta-ol against HIV and influenza viruses?
- Answer : Use in vitro viral inhibition assays with appropriate cell lines (e.g., MT-4 cells for HIV-1). Measure IC50 values using dose-response curves and validate results with reverse transcriptase activity assays for HIV. For influenza, employ plaque reduction assays in MDCK cells, as demonstrated in studies where IC50 values of 0.31 µg/mL (HIV) and 3.86 µg/mL (influenza) were reported . Include cytotoxicity controls (e.g., MTT assays) to distinguish antiviral effects from general cell toxicity.
Q. How can researchers verify the structural integrity of this compound in experimental samples?
- Answer : Combine spectroscopic techniques:
- NMR (1H and 13C) to confirm stereochemistry and functional groups.
- GC-MS or LC-MS for purity assessment and molecular weight verification (C20H32O, MW 288.47) .
- Cross-reference spectral data with published databases (e.g., NIST Chemistry WebBook) to resolve discrepancies in stereoisomer identification .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer : Adhere to GHS hazard guidelines (H302: harmful if swallowed). Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. For spills, neutralize with inert absorbents and dispose as hazardous waste. Avoid skin contact due to potential irritation and toxicity (oral LD50 Category 4 acute toxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound’s antiviral activity across studies?
- Answer : Conduct meta-analysis with attention to variables:
- Cell line variability : Compare results from MT-4 (HIV) vs. PBMCs (primary cells).
- Viral strain differences : Standardize assays using reference strains (e.g., HIV-1 IIIB).
- Compound purity : Replicate experiments using batches verified by HPLC (>95% purity). Address discrepancies via inter-laboratory validation .
Q. What structural modifications could enhance the antibacterial efficacy of this compound while minimizing cytotoxicity?
- Answer : Perform SAR studies focusing on:
- Hydroxyl group position : Modify the 3β-OH group to improve membrane permeability.
- Diene system stability : Introduce substituents at C-8(14) or C-15 to reduce metabolic degradation.
- In silico modeling : Use molecular docking to predict interactions with bacterial targets (e.g., penicillin-binding proteins). Validate with MIC assays against Gram-positive pathogens (e.g., S. aureus) .
Q. What experimental designs are optimal for evaluating the vascular relaxation mechanisms of this compound?
- Answer : Use ex vivo models (e.g., rat aortic rings) pre-contracted with phenylephrine. Measure relaxation responses with and without inhibitors:
- NO pathway : L-NAME (NOS inhibitor).
- Potassium channels : Glibenclamide (KATP blocker).
- Quantify calcium flux changes via fluorescence imaging. Correlate findings with transcriptional analysis (e.g., eNOS expression) .
Methodological Challenges and Solutions
Q. How should researchers address the lack of comprehensive toxicological data for this compound?
- Answer : Implement tiered testing:
- Acute toxicity : OECD Guideline 423 (oral administration in rodents).
- Subchronic exposure : 28-day repeated dose study (histopathology endpoints).
- Genotoxicity : Ames test and micronucleus assay. Prioritize in vitro screens before in vivo models to reduce ethical concerns .
Q. What strategies ensure reproducibility in isolating this compound from natural sources like Euphorbia neriifolia?
- Answer : Standardize extraction protocols:
- Solvent system : Use ethanol-water gradients (70–100%) for diterpenoid enrichment.
- Chromatography : Combine open-column (silica gel) and preparative HPLC (C18 column).
- Batch documentation : Record plant collection time, geographical origin, and storage conditions to control phytochemical variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
